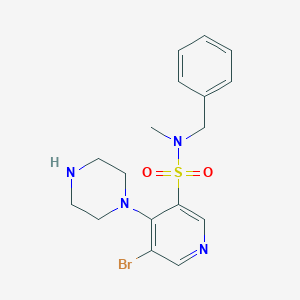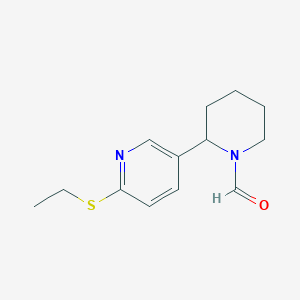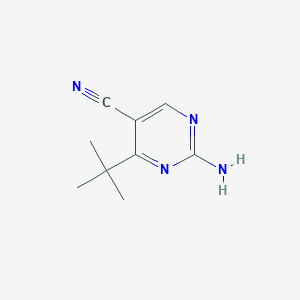
5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde: is an organic compound with the molecular formula C13H16FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of the pyrrolidine ring and fluorine atom can enhance the biological activity and pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile
- 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
- 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
Comparison: Compared to these similar compounds, 5-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the fluorine atom and the ethoxy group. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2 |
InChI-Schlüssel |
QRVLAHXXRZIEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)

![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




